molecular formula C15H18N2OS B2868475 N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022735-89-2

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2868475
CAS No.: 1022735-89-2
M. Wt: 274.38
InChI Key: RNBAJUCRDHXJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a group of organic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many potent biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide” are not available, thiazoles can be synthesized through several methods. For instance, one study synthesized a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

One significant area of application for thiazole derivatives is in the development of anticancer agents. For example, a study demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. This research highlighted the compounds' effectiveness against Hepatocellular carcinoma cell lines, with some derivatives exhibiting significant inhibitory concentrations (IC50 values), suggesting a promising direction for future anticancer therapies (Gomha et al., 2017). Additionally, another study synthesized and evaluated novel thiazole-5-carboxamide derivatives for their anticancer activity against various cancer cell lines, identifying compounds with significant activity, which could serve as a basis for further exploration in anticancer drug development (Cai et al., 2016).

Antibacterial and Antifungal Properties

Research on thiazole derivatives has also uncovered their potential as antimicrobial agents. A study focusing on the synthesis of 2-phenylamino-thiazole derivatives revealed their potent antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules showed greater potency than reference drugs, indicating their potential as new antimicrobial agents (Bikobo et al., 2017). Similarly, another investigation synthesized heterocyclic compounds with a thiazole moiety and tested their antibacterial activities, demonstrating significant efficacy against Gram-positive and Gram-negative bacteria (Patel & Patel, 2015).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of thiazole derivatives extend beyond antimicrobial and anticancer applications. For instance, research on the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione explored their potential in creating a diverse library of compounds for various biological activities (Milinkevich et al., 2008). This demonstrates the versatility of thiazole derivatives in synthesizing compounds with potential for a wide range of scientific applications.

Mechanism of Action

The mechanism of action of thiazoles can vary greatly depending on the specific compound and its biological target. Some thiazole derivatives have shown antimicrobial activity, anti-HIV activity, and other biological activities .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBAJUCRDHXJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.